molecular formula C20H21Cl2NO2 B4142117 2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride

2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride

Cat. No.: B4142117
M. Wt: 378.3 g/mol
InChI Key: ZMGYXJJVBGZSMM-UHFFFAOYSA-N
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Description

2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride is a complex organic compound that features a naphthalene ring, a chlorobenzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride typically involves multiple steps:

    Formation of the naphthalene derivative:

    Amination: The resulting intermediate is then reacted with an amine, such as ethanolamine, under controlled conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the replacement of the chlorobenzyl group with the nucleophile.

Scientific Research Applications

2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)oxy]ethylamine hydrochloride
  • 2-[(2-chlorobenzyl)oxy]benzylamine hydrochloride

Uniqueness

2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalene ring and the chlorobenzyl group allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

2-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2.ClH/c21-19-8-4-2-6-16(19)14-24-20-10-9-15-5-1-3-7-17(15)18(20)13-22-11-12-23;/h1-10,22-23H,11-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGYXJJVBGZSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
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2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
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2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
Reactant of Route 4
2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
Reactant of Route 6
2-[[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride

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